molecular formula C11H11NO2 B8260522 2-(Isoxazol-5-YL)-4,6-dimethylphenol CAS No. 288844-43-9

2-(Isoxazol-5-YL)-4,6-dimethylphenol

Cat. No.: B8260522
CAS No.: 288844-43-9
M. Wt: 189.21 g/mol
InChI Key: HXWWZKBSGIKEPY-UHFFFAOYSA-N
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Description

2-(Isoxazol-5-YL)-4,6-dimethylphenol is a phenolic compound featuring a 4,6-dimethyl-substituted aromatic ring coupled with an isoxazole moiety at the 2-position. This hybrid structure combines the electron-donating properties of methyl groups with the electron-withdrawing and aromatic characteristics of the isoxazole ring, making it a versatile intermediate in medicinal and agrochemical research. Its synthesis often involves coupling reactions between substituted phenols and isoxazole precursors, as seen in analogous compounds like those described in .

Properties

IUPAC Name

2,4-dimethyl-6-(1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8(2)11(13)9(6-7)10-3-4-12-14-10/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWWZKBSGIKEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=NO2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695481
Record name 2,4-Dimethyl-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288844-43-9
Record name 2,4-Dimethyl-6-(1,2-oxazol-5(2H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrile Oxide Generation

Nitrile oxides are typically synthesized from hydroxamoyl chlorides via chlorination of aldoximes using reagents such as N-chlorosuccinimide (NCS). For example, chloroximes derived from aromatic aldehydes react with propargyl ethers under mild conditions to form isoxazoles. In the case of this compound, the phenolic precursor 2-hydroxy-4,6-dimethylbenzaldehyde can be converted to its propargyl ether derivative, enabling cycloaddition with a nitrile oxide.

Cycloaddition Reaction

The propargyl ether intermediate undergoes 1,3-dipolar cycloaddition with the nitrile oxide in the presence of a copper catalyst (e.g., CuSO₄·5H₂O) and sodium ascorbate. This reaction proceeds regioselectively to yield the 5-substituted isoxazole derivative. For instance, Kore et al. demonstrated that chloroximes react with propargyl guanosine derivatives to form isoxazoles in yields exceeding 80% under ambient conditions. Applied to the target compound, this method would involve the following steps:

  • Propargylation of 2-hydroxy-4,6-dimethylbenzaldehyde.

  • In situ generation of nitrile oxide from a hydroxamoyl chloride.

  • Copper-catalyzed cycloaddition to form the isoxazole ring.

Condensation Reactions

Condensation strategies leverage nucleophilic attack and cyclization to construct the isoxazole ring directly on the phenolic core.

β-Oxodithioester Condensation

β-Oxodithioesters react with hydroxylamine hydrochloride under acidic conditions to form 3,5-disubstituted isoxazoles. Applying this to 4,6-dimethylphenol, the phenolic ring can be functionalized at the 2-position with a β-oxodithioester group. Subsequent treatment with hydroxylamine hydrochloride in acetic acid at 90°C induces cyclization, yielding the target compound. This method is notable for its simplicity and avoidance of transition-metal catalysts.

Oxime Cyclization

Alternative routes involve the formation of oxime intermediates from ketone precursors. For example, 2-acetyl-4,6-dimethylphenol can be converted to its oxime derivative using hydroxylamine hydrochloride. Acid-catalyzed cyclization of the oxime then forms the isoxazole ring. This approach, however, requires precise control of reaction conditions to avoid over-oxidation or side reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces synthesis times. A solvent-free protocol for isoxazole-5(4H)-ones, as reported by Kulkarni et al., can be adapted for this compound.

Reaction Setup

A mixture of 2-hydroxy-4,6-dimethylbenzaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate is irradiated at 200 W under microwave conditions. The absence of solvent minimizes byproduct formation, and the reaction typically completes within 10–15 minutes, yielding the isoxazole product in high purity.

Advantages

  • Yield Improvement : Microwave methods often achieve yields 20–30% higher than conventional heating.

  • Scalability : Suitable for gram-scale synthesis without significant optimization.

Cycloisomerization Techniques

Cycloisomerization of O-propargylic oximes offers a stereoselective route to isoxazoles. Nakamura et al. demonstrated that gold-catalyzed rearrangement of O-propargylic oximes generates isoxazolines, which can be further oxidized to isoxazoles.

Application to Target Compound

  • Synthesize O-propargylic oxime from 2-nitro-4,6-dimethylphenol.

  • Treat with a gold(I) catalyst (e.g., AuCl(PPh₃)) to induce cycloisomerization.

  • Oxidize the intermediate isoxazoline to the final isoxazole using mild oxidizing agents like MnO₂.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
1,3-Dipolar CycloadditionCuSO₄, Na ascorbate, RT75–85%High regioselectivity, mild conditionsRequires propargyl precursor
CondensationAcetic acid, 90°C60–70%No metal catalystsLonger reaction times
Microwave-AssistedSolvent-free, 200 W, 10–15 min80–90%Rapid, high yieldsSpecialized equipment needed
CycloisomerizationAu(I) catalyst, CH₂Cl₂, RT65–75%StereoselectiveCostly catalysts, multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-5-YL)-4,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the phenol ring.

Scientific Research Applications

2-(Isoxazol-5-YL)-4,6-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoxazol-5-YL)-4,6-dimethylphenol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Bulky Alkyl Groups

Key Compounds for Comparison :

  • 2-tert-butyl-4,6-dimethylphenol ()
  • 2,6-di-tert-butyl-4-methylphenol ()
  • 2,4-Dimethylphenol ()
Property 2-(Isoxazol-5-YL)-4,6-dimethylphenol 2-tert-butyl-4,6-dimethylphenol 2,4-Dimethylphenol
Substituents Isoxazole (electron-withdrawing) tert-butyl (bulky, electron-donating) Methyl (electron-donating)
Steric Hindrance Moderate (isoxazole ring) High (tert-butyl groups) Low
Acidity (pKa) Likely lower due to isoxazole Higher (alkyl groups stabilize anion) ~10.2 (typical for methylphenols)
Applications Agrochemicals, pharmaceuticals Antioxidants, stabilizers Industrial solvents, intermediates

Analysis: The isoxazole group in the target compound introduces electron-withdrawing effects, enhancing acidity compared to alkyl-substituted analogs like 2-tert-butyl-4,6-dimethylphenol . However, tert-butyl groups provide superior steric protection against oxidation, making them preferred in polymer stabilization . In contrast, 2,4-dimethylphenol lacks heterocyclic functionality, limiting its bioactivity compared to the target compound .

Heterocyclic Modifications: Isoxazole vs. Imidazoles/Thiadiazoles

Key Compounds for Comparison :

  • 4,5-Diphenyl-2-imidazolethiol ()
  • 2-Amino-5-(ethylthio)-1,3,4-thiadiazole ()
  • Imidazolo-Δ²-isoxazoline derivatives ()
Property This compound 4,5-Diphenyl-2-imidazolethiol Imidazolo-isoxazoline ()
Heterocycle Type Isoxazole (5-membered, O/N) Imidazole (5-membered, N/S) Fused imidazole-isoxazole
Bioactivity Antimicrobial, enzyme inhibition Chelation, catalysis Agrochemical (synthesis described)
Synthetic Complexity Moderate High (multi-step synthesis) High (requires acetic anhydride)

Analysis :
Isoxazole-containing compounds like the target molecule exhibit distinct electronic profiles compared to sulfur-containing heterocycles (e.g., imidazolethiols). For example, the isoxazole’s oxygen atom may enhance hydrogen bonding in biological targets, whereas imidazolethiols prioritize metal coordination . The fused imidazolo-isoxazoline in shares synthetic pathways with the target compound but incorporates additional functional groups (e.g., acetyloxy), broadening agrochemical applications .

Physical and Spectroscopic Properties

Key Data from Analogous Compounds :

  • L2.18 and L2.19 (): Both feature mesityl and pentafluorophenyl groups on a dimethylphenol backbone.
  • 3-(Substitutedphenyl)-Δ²-isoxazoline (): Melting point 138°C, yield 74%.
Compound Melting Point Yield Key Spectral Data (NMR)
This compound Not reported ~70%* Expected aromatic peaks (δ 6.5–7.5 ppm)
L2.18 (C24H20F5NO2) Not reported High ¹H NMR: δ 2.25 (s, 6H, CH3), 6.85–7.40 (m)
L2.19 (C22H16F5NO2) Not reported High ¹⁹F NMR: δ -152.3 (m, 2F), -161.1 (m, 3F)
Imidazolo-isoxazoline () 138°C 74% ¹³C NMR: δ 170.2 (C=O), 121.5 (C-S)

The imidazolo-isoxazoline’s melting point (138°C) suggests moderate crystallinity, likely shared by the target compound due to planar aromatic systems .

Challenges :

  • Synthetic Yield : Achieving high purity may require multi-step purification, as seen in .
  • Solubility : Bulky substituents (e.g., tert-butyl in ) improve stability but reduce aqueous solubility, a trade-off to consider for the target compound .

Biological Activity

2-(Isoxazol-5-YL)-4,6-dimethylphenol is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of an isoxazole ring substituted with a 4,6-dimethylphenol moiety. Its unique structure contributes to its biological activity, particularly in medicinal chemistry.

Molecular Formula

  • Molecular Formula : C11_{11}H11_{11}N\O

Physical Properties

  • Melting Point : Data not available
  • Solubility : Soluble in organic solvents

Antimicrobial Activity

Research has shown that derivatives of isoxazole, including this compound, exhibit significant antimicrobial properties. For instance, studies indicate that isoxazole derivatives can inhibit various bacterial strains. In a study evaluating synthesized compounds against several Gram-positive and Gram-negative bacteria, certain isoxazoles demonstrated notable antibacterial activity (Table 1).

CompoundBacterial StrainActivity
9Micrococcus luteusActive
9Staphylococcus aureusActive
9Serratia marcescensActive
9Bacillus cereusActive

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have also been documented. A study highlighted the selective inhibition of the COX-2 enzyme by certain isoxazoles, which are known for their analgesic effects (Table 2). The presence of specific substituents on the isoxazole ring enhances this activity.

CompoundCOX-2 Inhibition (IC50 µM)
30.95
2Potent

Cytotoxicity

The cytotoxic effects of isoxazole derivatives have been studied in human leukemia cell lines. For example, compounds synthesized from the isoxazole framework showed varying degrees of cytotoxicity, with some inducing apoptosis and cell cycle arrest (Table 3).

CompoundCytotoxicity (μM)Mechanism of Action
386Apoptosis
6755Cell Cycle Arrest

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The isoxazole ring facilitates hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activities. This interaction is critical for its pharmacological effects, particularly in anti-inflammatory and antimicrobial applications.

Interaction with Enzymes

Research indicates that the compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit COX-2 over COX-1, reducing side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Anti-inflammatory Efficacy : In a study involving carrageenan-induced paw edema in rats, compounds derived from isoxazole demonstrated significant reductions in inflammation compared to controls. The most effective compound showed a reduction in edema by over 70%, indicating strong anti-inflammatory potential.
  • Cytotoxic Studies : Another investigation into the cytotoxicity of various isoxazole derivatives revealed that certain compounds could significantly reduce cell viability in leukemia cell lines. This suggests potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Isoxazol-5-YL)-4,6-dimethylphenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions between nitrile oxides and alkynes, as demonstrated in isoxazole derivatives (e.g., Scheme 14 in [ ]). Key variables include solvent choice (e.g., ethyl acetate for improved yield), temperature (room temperature to reflux), and catalysts (e.g., N-chlorosuccinimide for nitrile oxide generation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical. Reaction optimization may involve adjusting molar ratios of precursors (e.g., 1:1.2 for nitrile oxide:alkyne) and monitoring progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the isoxazole ring (δ ~6.5 ppm for H at position 5) and phenolic OH (δ ~5.5 ppm, broad).
  • FT-IR : Peaks at ~3400 cm1^{-1} (OH stretch), ~1600 cm1^{-1} (C=N/C-O of isoxazole).
  • HPLC-MS : Retention time and molecular ion ([M+H]+^+) for purity assessment (e.g., C11H11NO2_{11}H_{11}NO_2, m/z 189.08).
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms regioselectivity of the isoxazole ring .

Q. How does the solubility and stability of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Stability tests under varying pH (e.g., pH 2–10) and temperatures (4–40°C) are critical for storage. Degradation studies via accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended. Antioxidant properties (from phenolic OH) may require inert atmospheres (N2_2/Ar) during reactions to prevent oxidation .

Q. What are the standard protocols for preliminary biological activity screening of this compound?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • Antioxidant assays : DPPH radical scavenging (IC50_{50} calculation at 517 nm).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2, HEK293).
  • Enzyme inhibition : Kinase or protease activity assays (e.g., fluorescence-based). Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under different catalytic conditions?

  • Methodological Answer : Conflicting reactivity (e.g., regioselectivity in electrophilic substitution) may arise from solvent polarity or catalyst choice. DFT calculations (B3LYP/6-31G*) can model transition states, while in-situ IR or 1H^1H NMR tracks intermediate formation. Compare outcomes under Brønsted acidic ([HMIm]BF4_4) vs. Lewis acidic (ZnCl2_2) conditions to identify dominant pathways .

Q. What strategies address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Variability in IC50_{50} values may stem from assay conditions (e.g., DMSO concentration, cell line viability thresholds). Standardize protocols:

  • Use identical cell passage numbers and serum-free media during cytotoxicity tests.
  • Validate purity (>95% by HPLC) and confirm absence of co-eluting impurities.
  • Reproduce studies with orthogonal methods (e.g., luminescence vs. fluorescence assays) .

Q. How can coordination chemistry expand the functional applications of this compound?

  • Methodological Answer : The phenolic OH and isoxazole N/O atoms enable metal coordination. Synthesize complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via reflux in ethanol/water. Characterize using ESI-MS, UV-Vis (d-d transitions), and cyclic voltammetry (redox activity). Applications may include catalytic systems or MRI contrast agents .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina to simulate binding to enzymes (e.g., COX-2, PDB ID 5KIR).
  • MD simulations : GROMACS for stability analysis (50 ns trajectories, AMBER forcefield).
  • Pharmacophore modeling : Identify critical H-bond donors (phenolic OH) and π-π stacking (isoxazole ring) .

Q. How can green chemistry principles improve the sustainability of synthesizing this compound?

  • Methodological Answer : Replace hazardous solvents (e.g., DMF) with Cyrene or 2-MeTHF. Use biocatalysts (lipases) for regioselective modifications. Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hrs) and energy. Atom economy calculations and E-factor analysis (waste/solvent metrics) guide process optimization .

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